The synthesis of Seralutinib involves several complex chemical processes. While specific proprietary methods may not be publicly detailed, the general approach to synthesizing such inhibitors typically includes:
Technical details regarding exact reaction conditions (temperature, solvents, catalysts) remain proprietary but follow standard practices in medicinal chemistry.
The molecular structure of Seralutinib can be characterized by its specific arrangement of atoms that enables its biological activity. Key structural features include:
Data from crystallography studies could provide insights into bond lengths and angles, which are crucial for understanding its mechanism of action.
Seralutinib undergoes various chemical reactions that are critical for its functionality:
Technical details on these interactions often involve kinetic studies that measure binding affinities and inhibition constants.
The mechanism by which Seralutinib exerts its effects is multifaceted:
Data from clinical trials indicate significant improvements in hemodynamic parameters in patients with PAH treated with Seralutinib .
Seralutinib exhibits distinct physical and chemical properties that influence its therapeutic efficacy:
These properties are critical for formulation development, ensuring optimal delivery through inhalation.
Seralutinib is primarily researched for its application in treating pulmonary arterial hypertension. Its ability to inhibit key signaling pathways involved in vascular remodeling positions it as a promising therapeutic agent. Ongoing clinical trials are evaluating its efficacy compared to existing therapies, aiming to establish it as a standard treatment option for patients suffering from this debilitating condition . Additionally, due to its mechanism of action, Seralutinib may have potential applications in other diseases characterized by similar pathological mechanisms involving aberrant growth factor signaling.
The pathophysiological sequence of PAH begins with endothelial injury triggered by diverse stimuli (hemodynamic stress, inflammation, hypoxia, genetic mutations), leading to endothelial dysfunction characterized by impaired production of vasodilatory mediators (nitric oxide, prostacyclin) and overexpression of vasoconstrictive and proliferative agents (endothelin-1, thromboxane) [6]. This imbalance initiates a cascade of events: Vasoconstriction predominates initially, but progressive structural changes—mediated by PASMC hyperplasia, fibroblast activation, and extracellular matrix deposition—become the primary driver of increased PVR [6] [9]. The consequences for right ventricular (RV) function are profound: Chronic pressure overload induces RV hypertrophy, followed by maladaptive dilation, impaired contractility, and ultimately RV failure—the leading cause of death in PAH [6].
Hemodynamic dysregulation in PAH is quantified through right heart catheterization, revealing elevated mPAP, increased PVR, and reduced cardiac output. This reflects both obstructive vasculopathy (luminal narrowing from vascular remodeling) and functional impairment (loss of vascular compliance and vasoreactivity) [7] [9]. Notably, the inflammatory microenvironment perpetuates this cycle: Perivascular macrophages secrete PDGF ligands and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), while mast cells release tryptase and histamine that further stimulate PASMC proliferation and migration [1] [4]. Hypoxia-inducible factors (HIFs) exacerbate this process by upregulating growth factor expression in settings of chronic hypoxia, a common feature in PAH progression [4].
Genetic predispositions significantly influence disease susceptibility and severity. Mutations in the bone morphogenetic protein receptor type 2 (BMPR2) gene occur in ~80% of heritable PAH cases and 20–40% of idiopathic PAH, reducing signaling through the BMP/Smad pathway—a critical brake on cellular proliferation [6] [9]. BMPR2 deficiency creates a permissive environment for uncontrolled growth factor signaling, particularly through PDGFR and TGF-β receptors [2] [6].
The type III receptor tyrosine kinase (RTK) family—comprising PDGFRα, PDGFRβ, CSF1R, and c-KIT—plays a pivotal role in driving the hyperproliferative and inflammatory pathology of PAH [2] [4]. These receptors share structural homology: Five extracellular immunoglobulin-like domains, a transmembrane helix, an intracellular tyrosine kinase domain, and a carboxy tail [2]. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream effectors including PI3K/AKT, RAS/MAPK/ERK, and PLCγ/PKC pathways that collectively promote cell survival, proliferation, migration, and metabolic reprogramming [2].
PDGFRα/β Signaling: PDGF ligands (PDGF-AA, -BB, -AB, -CC, -DD) are markedly upregulated in PAH patients' lungs and serum. They drive PASMC and fibroblast proliferation through PDGFRα/β activation [1] [4]. Quantitative immunohistochemistry of human PAH lung samples reveals 3–5-fold higher PDGFRβ expression in remodeled pulmonary arterioles compared to healthy controls [4]. PDGF-BB stimulation activates ERK phosphorylation within minutes, inducing transcription of pro-proliferative genes (c-Fos, c-Myc). In preclinical models, PDGF inhibition reverses established pulmonary hypertension, validating this pathway therapeutically [4].
CSF1R Signaling: Expressed predominantly on monocytes/macrophages, CSF1R binds colony-stimulating factor 1 (CSF1) and interleukin-34, triggering macrophage differentiation, survival, and pro-inflammatory cytokine production [2] [4]. In PAH, perivascular macrophage accumulation is prominent, creating a feed-forward loop: Macrophages secrete PDGF-BB, stimulating PASMC proliferation, while CSF1R activation induces VEGF expression, promoting angiogenesis in plexiform lesions [1] [4]. Single-cell RNA sequencing of PAH lung tissue shows upregulated CSF1R transcripts in myeloid lineages, correlating with disease severity [4].
c-KIT Signaling: The c-KIT receptor, expressed on endothelial progenitor cells and mast cells, binds stem cell factor (SCF), promoting mast cell chemotaxis, endothelial progenitor recruitment, and PASMC survival [1] [4]. Human PAH lung specimens exhibit increased c-KIT+ cells within plexiform lesions and adventitial infiltrates [4]. Mast cell-derived tryptase further amplifies vascular remodeling by activating protease-activated receptors (PARs) on PASMCs [4].
Table 2: Preclinical Efficacy of Seralutinib in PAH Models
Parameter | SU5416/Hypoxia Model | Monocrotaline-Pneumonectomy Model |
---|---|---|
Pulmonary Artery Systolic Pressure | ↓43% (p<0.05) | ↓38% (p<0.01) |
Pulmonary Vascular Resistance | ↓52% (p<0.01) | ↓47% (p<0.01) |
Right Ventricular Hypertrophy | RV/(LV+S) ratio ↓30% (p<0.05) | RV/(LV+S) ratio ↓28% (p<0.05) |
Distal Arteriole Muscularization | ↓67% (p<0.001) | ↓61% (p<0.001) |
NT-proBNP Levels | ↓78% (p<0.01) | ↓65% (p<0.01) |
BMPR2 Protein Expression | 2.5-fold increase (p<0.001) | 2.1-fold increase (p<0.01) |
A critical molecular interplay exists between PDGFR signaling and the BMPR2/TGF-β axis, creating a vicious cycle that amplifies vascular pathology. PDGF-BB stimulation downregulates BMPR2 expression in PASMCs via microRNA-376b, which targets BMPR2 mRNA for degradation [2] [4]. Since BMPR2 activation normally inhibits PASMC proliferation and promotes apoptosis, its depletion removes a key growth constraint. Conversely, BMPR2 deficiency increases PASMC sensitivity to PDGF mitogenic effects [2] [6]. This bidirectional dysregulation establishes a self-reinforcing proliferative signal.
PDGFR activation also enhances TGF-β signaling through SMAD-independent pathways. PDGF-BB induces phosphorylation of TGF-β receptor I (TβRI) in PASMCs, activating SMAD2/3 and promoting collagen production and fibrosis [2] [6]. TGF-β further stimulates PDGF-B expression, creating a positive feedback loop. Seralutinib disrupts this crosstalk by simultaneously inhibiting PDGFR kinase activity and increasing BMPR2 protein expression. In the SU5416/hypoxia rat model, seralutinib treatment restored lung BMPR2 levels by 2.5-fold and reduced phosphorylated SMAD2/3 by 60% compared to controls [4].
The therapeutic implication of this multi-kinase targeting is significant: Imatinib, a PDGFR/c-KIT/ABL inhibitor, showed efficacy in PAH clinical trials but was limited by systemic toxicity and off-target effects on c-ABL—a kinase essential for endothelial homeostasis [2]. Seralutinib’s distinct profile—potently inhibiting PDGFRα/β (IC50 = 7–14 nM), CSF1R (IC50 = 92 nM), and c-KIT (IC50 = 20 nM) while sparing c-ABL—provides a more selective approach to intercepting this pathogenic network [2] [4].
Despite three decades of drug development, existing PAH therapies (endothelin receptor antagonists, phosphodiesterase-5 inhibitors, soluble guanylate cyclase stimulators, prostacyclin pathway agents) primarily target vasoconstriction and endothelial dysfunction rather than the underlying proliferative pathology [3] [9]. This mechanistic limitation translates into incomplete clinical responses: While improving symptoms and hemodynamics acutely, these agents fail to halt vascular remodeling long-term. Registry data show disease progression occurs in 15–20% of patients annually despite dual or triple therapy, with 5-year survival remaining ~60% [3] [7].
The core therapeutic gaps in PAH management include:
Lack of Anti-Remodeling Effects: No approved therapy reverses established vascular pathology. Vasodilators may transiently reduce pulmonary pressures but do not significantly regress neointimal lesions or restore vessel patency [3] [6]. Histologic studies confirm persistent vascular remodeling even in clinically stabilized patients.
Inadequate Targeting of Proliferative Mechanisms: Current agents minimally impact tyrosine kinase-driven hyperproliferation. Imatinib demonstrated significant hemodynamic and functional improvements in advanced PAH (IMPRES trial), confirming the therapeutic validity of kinase inhibition. However, 33% of imatinib-treated patients discontinued due to adverse events (subdural hematoma, nausea, edema), reflecting off-target toxicity from systemic ABL inhibition [2] [4].
Diagnostic and Therapeutic Delay: The mean time from symptom onset to PAH diagnosis remains 2–3 years, with >75% of patients already in WHO Functional Class III/IV at diagnosis [7] [9]. By this stage, irreversible vascular remodeling is established, limiting the efficacy of vasodilators and underscoring the need for disease-modifying agents that can reverse pathology.
Table 3: Unmet Clinical Needs in Current PAH Management
Therapeutic Limitation | Clinical Consequence | Potential Solution |
---|---|---|
Vasodilator-Centric Mechanisms | Symptomatic improvement without disease modification | Agents targeting proliferative signaling pathways |
Inability to Reverse Vascular Remodeling | Persistent disease progression despite therapy | Therapies inducing regression of neointimal lesions |
Systemic Toxicity of Oral Kinase Inhibitors | Poor tolerability limiting clinical utility | Inhaled delivery for localized lung effects |
Late Diagnosis | Advanced vascular pathology at treatment initiation | Screening programs for early detection |
Seralutinib addresses several limitations through its innovative design as an inhaled kinase inhibitor. Preclinical pharmacokinetics show a lung-to-plasma exposure ratio of 30:1 after inhalation, enabling high local drug concentrations in diseased pulmonary arterioles while minimizing systemic exposure [1] [4]. This contrasts sharply with oral imatinib, which achieved only a 1:1 lung-to-plasma ratio. Seralutinib’s dry powder formulation delivered via RS01 inhaler optimizes deposition in distal airways—the primary site of PAH pathology [1] [8]. Phase 1 studies confirmed dose-proportional increases in exposure without significant off-target effects at therapeutic doses [1].
The therapeutic rationale for multi-kinase inhibition is reinforced by the interdependence of PDGFR, CSF1R, and c-KIT in PAH pathogenesis: PDGFR drives PASMC hyperplasia, CSF1R sustains perivascular inflammation, and c-KIT promotes mast cell infiltration and endothelial dysfunction. Simultaneously targeting these nodes may disrupt the self-amplifying cycle of vascular injury more effectively than selective agents [1] [2] [4]. Ongoing Phase 3 trials (NCT04456998) will determine whether this mechanistic promise translates into clinical reversal of vascular pathology in PAH patients.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7